2-Formylphenyl dimethylcarbamate
Overview
Description
2-Formylphenyl dimethylcarbamate is a chemical compound with the molecular formula C10H11NO3. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a formyl group (CHO) attached to a phenyl ring, which is further bonded to a dimethylcarbamate group (OC(N(CH3)2)O).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formylphenyl dimethylcarbamate can be achieved through various methods. One common approach involves the reaction of 2-aminobenzaldehyde with dimethyl carbonate in the presence of a catalyst. This reaction typically occurs under mild conditions and results in the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow systems. These systems allow for the efficient and scalable synthesis of the compound, minimizing the use of hazardous reagents and reducing energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-Formylphenyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to form a carboxylic acid.
Reduction: The formyl group can be reduced to form a hydroxyl group.
Substitution: The dimethylcarbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can react with the dimethylcarbamate group under basic conditions.
Major Products Formed
Oxidation: 2-Formylbenzoic acid.
Reduction: 2-Hydroxyphenyl dimethylcarbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
2-Formylphenyl dimethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Formylphenyl dimethylcarbamate involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes, leading to the disruption of essential metabolic pathways. The formyl group and the dimethylcarbamate moiety play crucial roles in its binding to these targets, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Carbaryl: Another carbamate compound used as an insecticide.
2-Formylphenyl methylcarbamate: Similar structure but with a methyl group instead of a dimethyl group.
Uniqueness
2-Formylphenyl dimethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2-formylphenyl) N,N-dimethylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-11(2)10(13)14-9-6-4-3-5-8(9)7-12/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKUOTCZDTXWRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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